2-Phenylpyrazolo[1,5-a]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
56983-96-1 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-phenylpyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)16-12-15-11-10-14-8-4-5-9-17(14)19(15)18-16/h1-12H |
InChI Key |
RAOFCRQQMRZVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Phenylpyrazolo 1,5 a Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts and coupling constants for 2-Phenylpyrazolo[1,5-a]quinoline, are not available in the reviewed literature. Consequently, a specific analysis of proton and carbon environments and two-dimensional NMR correlations for this exact molecule cannot be provided.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
While the molecular weight of this compound is known to be 244.29 g/mol , a published mass spectrum detailing its specific fragmentation pattern under ionization could not be located. evitachem.com Analysis of fragmentation pathways is therefore not possible.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No experimental FT-IR spectrum for this compound has been found in the public scientific literature. As a result, a table of characteristic absorption bands and an interpretation of the vibrational modes for its functional groups cannot be compiled.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
There is no evidence of a single-crystal X-ray diffraction study having been performed and published for this compound. Therefore, crystallographic data such as unit cell dimensions, space group, and key bond lengths and angles are not available to definitively describe its solid-state structure.
Photophysical Properties and Their Modulation in 2 Phenylpyrazolo 1,5 a Quinoline Systems
Electronic Absorption Characteristics
The electronic absorption properties of 2-phenylpyrazolo[1,5-a]quinoline systems are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions occurring within the molecule upon absorption of light.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Maxima
The UV-Vis absorption spectrum of a molecule like this compound is expected to exhibit multiple absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These bands correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The position of the absorption maxima (λmax) is influenced by the extent of the conjugated system and the presence of various functional groups.
For related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, the absorption spectra show main bands in the range of 340–440 nm. nih.gov For instance, a series of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines displayed absorption maxima that were highly dependent on the nature of the substituent at the 7-position. nih.gov In a non-polar solvent like THF, these compounds exhibited molar extinction coefficients (ε) ranging from 2,727 to 39,867 M-1cm-1. nih.gov Similarly, for 5-phenylisoindolo[2,1-a]quinoline derivatives, the maximum absorption wavelengths were observed in the range of 468–494 nm. cu.edu.eg
| Compound/System | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| 7-(2,4-dichlorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine | THF | 350 | 2,727 |
| 3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | THF | 350 | 3,827 |
| 7-(4-methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine | THF | 368 | 6,547 |
| 5-phenylisoindolo[2,1-a]quinoline derivatives | - | 468-494 | Not Specified |
This table presents data for compounds structurally related to this compound to illustrate typical absorption characteristics.
Assignment of Electronic Transitions
The electronic transitions observed in the UV-Vis spectra of aromatic heterocyclic compounds like this compound are typically assigned as π-π* and n-π* transitions. The high-energy absorption bands at shorter wavelengths are generally attributed to π-π* transitions involving the extensive conjugated system of the pyrazoloquinoline core and the phenyl substituent. The lower-energy, longer-wavelength absorption bands are often associated with intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. nih.gov
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in assigning these transitions. nih.govnih.gov For example, in pyrazolo[1,5-a]pyrimidines, electronic structure analysis revealed that electron-donating groups favor large absorption intensities as a result of ICT. nih.gov For a related pyrazolo[4,3-a]quinindoline system, DFT calculations helped in understanding the frontier molecular orbitals (HOMO and LUMO) and their involvement in the electronic transitions. nih.gov It is anticipated that for this compound, the main absorption bands would arise from π-π* transitions, with potential for ICT character depending on the substitution pattern on the phenyl ring or the quinoline (B57606) moiety.
Luminescence Properties
Luminescence, the emission of light from a substance, is a key feature of many pyrazolo[1,5-a]quinoline (B13874262) derivatives, making them suitable for various optical applications. This property is typically characterized by fluorescence and, in some cases, phosphorescence.
Fluorescence Emission Spectra and Quantum Yield Analysis
Upon absorption of light, excited molecules can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted to longer wavelengths. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.
For a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, the fluorescence quantum yields were found to be highly dependent on the substituents, ranging from 0.01 to 0.97 in THF. nih.gov This demonstrates the tunability of the emission properties through chemical modification. In the case of 5-phenylisoindolo[2,1-a]quinoline derivatives, the quantum yields were found to be in the range of 0.0018–0.012. cu.edu.eg For some quinoline derivatives, quantum yields as high as 0.78 have been reported. nih.gov
| Compound/System | Solvent | λem (nm) | Fluorescence Quantum Yield (ΦF) |
| 7-(2,4-dichlorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine | THF | 410 | 0.01 |
| 3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | THF | 410 | 0.03 |
| 7-(4-methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine | THF | 430 | 0.21 |
| 5-phenylisoindolo[2,1-a]quinoline derivatives | - | 500-600 | 0.0018–0.012 |
This table presents data for compounds structurally related to this compound to illustrate typical luminescence properties.
Phosphorescence Studies
Phosphorescence is a type of photoluminescence where the excited electron undergoes an intersystem crossing to a triplet state before returning to the ground state. This process is generally slower than fluorescence and results in longer-lived emission. Detailed phosphorescence studies on this compound and its close derivatives are not widely reported in the scientific literature. The observation of phosphorescence in organic molecules at room temperature is often weak due to quenching by molecular oxygen and other non-radiative decay pathways. Such studies typically require low temperatures and deoxygenated conditions.
Stokes Shift Analysis and Solvatochromism
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio. For some quinoline-based Schiff bases, Stokes shifts ranging from 59 to 150 nm have been observed, with larger shifts in more polar solvents. nih.gov
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is often observed for compounds where the dipole moment changes upon electronic excitation. A positive solvatochromism (red-shift in emission with increasing solvent polarity) is indicative of a more polar excited state. This is a common feature in molecules exhibiting intramolecular charge transfer. Studies on quinoxalin-2(1H)-one derivatives have shown a clear solvatochromic effect on their photophysical properties. rsc.org For this compound, it is expected that the introduction of polar substituents would lead to significant solvatochromic shifts, providing a mechanism to tune its emission color.
In-depth Analysis of this compound's Photophysical Characteristics Remains Largely Undocumented in Scientific Literature
However, to provide context and illustrate the types of photophysical behaviors that might be expected from this compound, a discussion of closely related heterocyclic systems is informative. Research on similar compounds offers valuable insights into the fundamental principles governing their optical properties.
Insights from Structurally Related Compounds
Studies on analogous compounds, particularly pyrazolo[1,5-a]pyrimidines, offer a framework for understanding the potential photophysical characteristics of this compound.
Intramolecular Charge Transfer (ICT) Phenomena
In many donor-acceptor fluorescent molecules, the phenomenon of intramolecular charge transfer (ICT) is a key determinant of their photophysical properties. Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, leading to a highly polar excited state. This process is often sensitive to the polarity of the surrounding environment. For instance, in related pyrazoline systems, the presence of both electron-donating and electron-withdrawing groups can facilitate ICT, resulting in a large Stokes shift and solvatochromism, where the emission color changes with solvent polarity. The aromatization of the pyrazoline ring has been shown to inhibit the ICT process in some analogues. researchgate.net
Influence of Substituent Effects on Photophysical Behavior
The attachment of different functional groups (substituents) to the core heterocyclic structure can significantly modulate its absorption and emission properties.
Role of Electron-Donating and Electron-Withdrawing Groups: In pyrazolo[1,5-a]pyrimidine (B1248293) systems, the introduction of electron-donating groups (EDGs) at specific positions generally leads to enhanced absorption and emission intensities. cu.edu.eg Conversely, the presence of electron-withdrawing groups (EWGs) can diminish these properties. cu.edu.eg This "push-pull" arrangement, with both EDGs and EWGs, is a common strategy for tuning the optical properties of organic fluorophores.
Positional Isomerism and its Impact on Optical Properties: The specific position of a substituent on the heterocyclic core is crucial. Different positional isomers can exhibit markedly different photophysical behaviors due to variations in their electronic structure and the extent of electronic communication between the substituent and the core.
Solid-State Emission Performance
The fluorescence of organic molecules can be significantly different in the solid state compared to in solution. In the solid state, intermolecular interactions can lead to aggregation-caused quenching (ACQ), where the fluorescence intensity is reduced. However, some molecules exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state. For pyrazolo[1,5-a]pyrimidines, derivatives with simple aryl groups have been shown to exhibit good solid-state emission intensities, with quantum yields ranging from 0.18 to 0.63. cu.edu.eg The absence of a strong push-pull structure and the presence of bulky substituents that prevent close packing can favor higher emission intensities in the solid state. cu.edu.eg
While a detailed and specific analysis of the photophysical properties of this compound is not possible due to a lack of dedicated research, the study of related compounds provides a solid foundation for predicting its behavior. It is anticipated that its photophysical properties would be tunable through the strategic introduction of electron-donating and electron-withdrawing groups, and that it may exhibit interesting intramolecular charge transfer and solid-state emission characteristics. Further experimental and theoretical studies are required to elucidate the specific photophysical landscape of this particular compound.
Theoretical and Computational Chemistry of 2 Phenylpyrazolo 1,5 a Quinoline
Density Functional Theory (DFT) Investigations
DFT has emerged as a standard method for the quantum chemical study of medium-sized organic molecules, offering a balance between computational cost and accuracy. Investigations into 2-Phenylpyrazolo[1,5-a]quinoline and its derivatives have leveraged DFT to predict various molecular properties.
The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
| Parameter | Value |
|---|---|
| Dihedral Angle (C1-C2-C1'-C2') | ~38.9° |
| Bond Length (C2-C1') | ~1.48 Å |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability.
For this compound, DFT calculations reveal that the HOMO is primarily localized on the electron-rich pyrazolo[1,5-a]quinoline (B13874262) core. In contrast, the LUMO is distributed across the entire molecule, including the phenyl ring. This distribution suggests that electronic excitation involves a charge transfer character, moving electron density from the quinoline (B57606) part to the phenyl substituent. The calculated HOMO-LUMO energy gap is a key parameter derived from these studies.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.69 |
| LUMO Energy | -1.78 |
| HOMO-LUMO Gap | 3.91 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
In the MEP map of this compound, the regions of most negative potential (typically colored red) are located around the nitrogen atoms of the pyrazole (B372694) ring, indicating their nucleophilic character and ability to act as proton acceptors. Conversely, the regions of most positive potential (colored blue) are generally found over the hydrogen atoms of the aromatic rings. These maps provide a visual representation of the molecule's reactivity and intermolecular interaction sites.
DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. While specific detailed public data on the predicted NMR for the parent compound is limited, this remains a standard application of the methodology.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and properties.
TD-DFT calculations, often performed at the B3LYP/6-31G(d,p) level of theory, can predict the electronic absorption spectra of molecules. For this compound, the calculations typically show several electronic transitions in the ultraviolet-visible region. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is predicted to have significant π-π* character.
The predicted absorption maximum (λ_max) can be compared with experimentally measured values to assess the accuracy of the computational approach. Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission spectrum and predict the wavelength of fluorescence. These theoretical predictions are invaluable for interpreting experimental photophysical data and for the rational design of new materials with desired optical properties.
| Parameter | Predicted Value |
|---|---|
| Absorption Maximum (λ_max) | ~355 nm |
| Emission Maximum (λ_em) | ~430 nm |
Characterization of Charge Transfer Transitions
Intramolecular charge transfer (ICT) is a critical photophysical process that governs the optical and electronic properties of many organic molecules, including this compound. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these transitions.
The electronic transitions in this compound are expected to involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals dictates the charge transfer characteristics. In many nitrogen-containing heterocyclic compounds, the HOMO is often localized on the electron-rich pyrazole or quinoline ring system, while the LUMO may be distributed across the entire molecule or localized on an acceptor moiety. The phenyl substituent at the 2-position can also significantly influence the electronic distribution and the nature of the frontier orbitals.
Studies on structurally related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives using TD-DFT have shown that the nature and position of substituents can tune the charge transfer characteristics. For instance, electron-donating groups tend to increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups can lower the LUMO energy, also affecting the electronic transitions.
The characterization of charge transfer is often quantified by analyzing the spatial overlap of the orbitals involved in the transition. A significant change in the electron density distribution between the ground and excited states is indicative of a charge transfer process. This can be visualized through electron density difference maps and quantified by calculating the charge transfer distance and the amount of charge transferred.
To illustrate the concept, the following table presents hypothetical frontier molecular orbital energies for a generic pyrazolo[1,5-a]quinoline system, calculated using DFT. These values are crucial for understanding the electronic excitation properties and the potential for charge transfer.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 3.75 | Energy difference between HOMO and LUMO |
| First Excitation Energy | 3.50 | Calculated energy for the S0 → S1 transition |
| Oscillator Strength (f) | 0.45 | A measure of the intensity of the electronic transition |
These theoretical calculations are vital for interpreting experimental spectroscopic data and for the rational design of new this compound derivatives with specific photophysical properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and determine the energetics of each step.
A transition state (TS) is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. The characterization of transition states is a cornerstone of understanding reaction mechanisms. Computational methods, such as DFT, are employed to locate and characterize these fleeting structures.
For the synthesis of the pyrazolo[1,5-a]quinoline scaffold, a plausible mechanism involves the cyclization of a suitable precursor. The identification of the transition state for this cyclization step is crucial. A transition state search algorithm is used to locate a first-order saddle point on the potential energy surface. The geometry of the TS reveals the specific arrangement of atoms as the new bond is being formed.
Once a potential transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.
With the reactants, intermediates, transition states, and products optimized, an energy profile for the reaction pathway can be constructed. This profile plots the relative energies of all species along the reaction coordinate, providing a visual representation of the energetic landscape of the reaction.
The following table provides a hypothetical energy profile for a key step in the synthesis of a pyrazolo[1,5-a]quinoline derivative, illustrating the type of data obtained from computational analysis.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant Complex | 0.0 | Initial interacting molecules |
| Transition State 1 (TS1) | +25.3 | Energy barrier for the first step |
| Intermediate | -5.2 | A stable species formed during the reaction |
| Transition State 2 (TS2) | +15.8 | Energy barrier for the second step |
| Product Complex | -12.7 | Final product before separation |
This detailed energetic information allows for a comprehensive understanding of the reaction kinetics and thermodynamics, which is invaluable for optimizing reaction conditions and improving yields.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a window into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.
Furthermore, MD simulations are particularly useful for studying the behavior of this compound in different solvent environments. The simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's dynamics and properties. This is crucial for understanding its behavior in solution, which is relevant for many of its potential applications.
In the context of drug design, MD simulations can be used to study the interaction of this compound derivatives with biological macromolecules, such as proteins or nucleic acids. These simulations can predict the binding affinity and the stability of the complex, providing valuable information for the development of new therapeutic agents.
The following table summarizes key parameters that can be obtained from an MD simulation of this compound in a solvent box.
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | 1-2 Å | Indicates the stability of the molecule's conformation over time. |
| Radius of Gyration (Rg) | ~5-6 Å | Measures the compactness of the molecule. |
| Solvent Accessible Surface Area (SASA) | ~300-400 Ų | Quantifies the exposure of the molecule to the solvent. |
| Dihedral Angle of Phenyl Group | Fluctuates around a mean value | Characterizes the rotational freedom of the phenyl substituent. |
These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum mechanical calculations and offering a more complete understanding of the chemical and physical properties of this compound.
Reaction Mechanisms and Chemical Transformations of 2 Phenylpyrazolo 1,5 a Quinoline
Mechanistic Insights into Cyclization and Annulation Reactions
The construction of the pyrazolo[1,5-a]quinoline (B13874262) ring system often involves cyclization and annulation reactions as key steps. One of the most prominent methods is the 1,3-dipolar cycloaddition reaction. clockss.org In this approach, a 1-iminoquinolinium ylide, generated in situ from a quinoline (B57606) precursor, acts as the 1,3-dipole. This species then reacts with a suitable dipolarophile, such as an alkyne or an alkene, to form the fused ring system. clockss.org For instance, the reaction of a 1-iminoquinolinium salt with a dipolarophile leads to the formation of the 1,2 and 3,3a bonds, constructing the pyrazole (B372694) ring fused to the quinoline core. clockss.org
Another mechanistic pathway involves an electrocyclic cyclization. For example, 2-allylidene-1,2-dihydroquinoline derivatives can undergo thermolysis, leading to a disrotatory electrocyclic cyclization. This is followed by an elimination step, such as the removal of methanethiol, to yield the aromatic pyrazolo[1,5-a]quinoline system. clockss.org
Furthermore, intramolecular cyclization of transiently generated species can also lead to the formation of the pyrazolo[1,5-a]quinoline skeleton. These reactions highlight the diverse strategies available for constructing this heterocyclic framework, each with its own unique mechanistic underpinnings.
Aza-Michael Type Addition Mechanisms
The synthesis of substituted pyrazolo[1,5-a]quinolines can be achieved through reaction pathways involving an Aza-Michael type addition. In the synthesis of related pyrazolo[1,5-a]pyrimidines, the initial step often involves the addition of an aminopyrazole to a β-enaminone. This addition-elimination mechanism, which is a form of aza-Michael addition, is crucial for controlling the regioselectivity of the reaction. researchgate.net The amino group of the aminopyrazole attacks the β-carbon of the enaminone, which is an electron-deficient center, leading to the formation of a new carbon-nitrogen bond. researchgate.net This is followed by the elimination of a leaving group, such as a dimethylamino group, to form the final product. researchgate.net
While this specific example pertains to pyrazolo[1,5-a]pyrimidines, the underlying principle of the aza-Michael addition is applicable to the synthesis of other fused nitrogen-containing heterocycles. The electrophilic nature of a suitably functionalized quinoline precursor could allow for a similar nucleophilic attack by an amino-pyrazole, initiating the cyclization process to form the pyrazolo[1,5-a]quinoline ring system.
Palladium-Catalyzed C-H Activation Mechanisms
Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including those with a quinoline core. rsc.orgnih.gov This methodology allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at positions that are typically unreactive. The mechanism generally involves the coordination of a palladium catalyst to a directing group on the substrate. nih.gov This brings the metal center in close proximity to a specific C-H bond, facilitating its cleavage. nih.gov
In the context of 2-phenylpyrazolo[1,5-a]quinoline, the nitrogen atom of the pyrazole or quinoline ring can act as a directing group, guiding the palladium catalyst to an ortho C-H bond on the phenyl ring or other positions on the heterocyclic framework. The C-H activation step can proceed through various pathways, including concerted metalation-deprotonation or oxidative addition. Following C-H activation, a C-M bond is formed, which can then undergo further reactions, such as coupling with various partners. nih.gov
Mechanistic studies, including kinetic isotope effect experiments and density functional theory (DFT) calculations, have been employed to elucidate the precise steps involved in these transformations. nih.gov For instance, in the synthesis of bipyrazolo[1,5-a]pyridines, a related system, a plausible reaction mechanism involving palladium(II)-catalyzed C-H bond activation has been outlined. nih.gov These reactions often proceed via a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. nih.govmdpi.com
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) provides a route to introduce various functional groups onto the pyrazolo[1,5-a]quinoline skeleton, particularly when a suitable leaving group is present on the aromatic ring. The mechanism of SNAr reactions on heteroaromatic systems like quinoline is analogous to that on other aromatic compounds. youtube.com It typically involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. youtube.com Subsequently, the leaving group departs, restoring the aromaticity and yielding the substituted product. youtube.com
For instance, a halogenated this compound could undergo nucleophilic substitution with various nucleophiles such as amines, alkoxides, or thiols. The electron-withdrawing nature of the fused pyrazole and quinoline rings can enhance the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack. The reaction conditions, such as the nature of the solvent and the presence of a base, can significantly influence the reaction rate and outcome. The modification of semiconducting polymers containing perfluorophenyl-substituted quinoline moieties has been achieved through a fast nucleophilic aromatic substitution reaction. mdpi.comresearchgate.net
Oxidative Aromatization Processes
In many synthetic routes leading to pyrazolo[1,5-a]quinolines, the final step involves an oxidative aromatization of a partially saturated precursor. This transformation is crucial for obtaining the fully aromatic and stable heterocyclic system. Various oxidizing agents can be employed to facilitate this process.
For example, after a cyclization reaction that forms a di- or tetrahydro-pyrazolo[1,5-a]quinoline intermediate, a dehydrogenation step is required. This can be achieved through air oxidation, sometimes mediated by the reaction conditions or a catalyst. clockss.org In some cases, specific oxidizing agents are added to drive the reaction to completion. For instance, in the synthesis of related azolo[1,5-a]pyrimidines, PhI(OAc)₂ has been used for the oxidative aromatization of the corresponding dihydro derivatives. nih.gov The development of milder and more sustainable methods for oxidative aromatization, such as using molecular oxygen as the terminal oxidant, is an active area of research. northumbria.ac.uk The mechanism of these oxidations can vary depending on the substrate and the oxidant used, but generally involves the removal of two hydrogen atoms to form a new double bond and restore aromaticity.
Derivatives of 2 Phenylpyrazolo 1,5 a Quinoline and Structure Property Relationship Investigations
Synthesis and Characterization of Substituted Analogues
The synthesis of pyrazolo[1,5-a]quinoline (B13874262) derivatives is often achieved through multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from simple precursors. One common approach involves the reaction of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with various reagents to build the quinoline (B57606) portion of the scaffold. ajol.info The use of MCRs is advantageous for creating libraries of substituted analogues by varying the starting materials. For instance, introducing different substituents on the phenylhydrazine (B124118) precursor or the partner reagent can yield a wide array of derivatives with modified electronic and steric properties. ajol.info
Analogous synthetic strategies for related N-aryl fused quinoline systems, such as pyrrolo[2,3-b]quinolines, often involve the reductive isomerization and cyclization of precursors like (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione using reagents like iron in acetic acid. jocpr.com These methods underscore the modular nature of synthesizing this class of heterocycles, where the final substitution pattern is dictated by the choice of initial building blocks.
Characterization of these synthesized analogues is routinely performed using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to elucidate the proton and carbon framework of the molecule, confirming the successful formation of the desired ring system and the position of substituents. Mass spectrometry provides the molecular weight, confirming the elemental composition of the new compounds.
Pyrazolo[1,5-a]quinoline Derivatives with Fused Heterocyclic Rings
Expanding the π-conjugated system of the pyrazolo[1,5-a]quinoline core by fusing additional heterocyclic rings can dramatically alter its properties. Synthetic strategies to achieve such polycyclic systems often rely on the functionalization of the pre-formed pyrazolo[1,5-a]quinoline scaffold, followed by a subsequent ring-closing reaction.
For related fused pyrazole (B372694) systems like pyrazolo[1,5-a]pyrimidines, methods have been developed to fuse additional rings such as benzene (B151609) or furan. nih.gov Cyclocondensation reactions are a key strategy, where a functionalized pyrazole derivative reacts with a suitable partner to build a new ring. For example, using trapped enolates from cyclic enones (e.g., from cyclopentane (B165970) to cyclooctane) can lead to the formation of tricyclic derivatives with fused cycloalkane rings. nih.gov Similar strategies can be envisioned for the pyrazolo[1,5-a]quinoline system, where appropriate functional groups on the quinoline or pyrazole moiety could serve as handles for further annulation reactions.
Another approach involves the reaction of a suitably substituted quinoline, such as 2,4-dichloroquinoline-3-carbonitrile, with hydrazines to first form a pyrazolo[4,3-c]quinoline, which can then be further elaborated. researchgate.net Diazotization of an amino group on the pyrazole ring, followed by reaction with a nucleophile like sodium azide, can introduce functionalities that are precursors for subsequent cyclization into a fused triazole ring, creating a tetracyclic system. researchgate.net
Systematic Study of Structural Modifications on Photophysical Attributes
The photophysical properties of pyrazolo[1,5-a]quinolines, particularly their fluorescence, are highly sensitive to structural modifications. The extended π-system of the fused rings often results in fluorescent compounds, and their characteristics can be systematically tuned. While extensive data on 2-phenylpyrazolo[1,5-a]quinoline itself is limited, structure-property relationships can be inferred from studies on analogous quinoline-based fluorophores. mdpi.combeilstein-journals.orgresearchgate.net
The introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) at various positions on the scaffold can significantly impact the absorption and emission wavelengths, as well as the fluorescence quantum yield (Φf). For instance, in related quinoline-based Schiff bases, modifying the electronic nature of substituents leads to a wide range of emission colors and efficiencies. beilstein-journals.orgnih.gov Generally, extending the π-conjugation or introducing strong donor-acceptor pairs leads to a bathochromic (red) shift in both absorption and emission spectra.
The following table presents photophysical data for a series of functionalized quinoline-based Schiff bases, which serves as a model to illustrate the effect of substituents on fluorescence properties.
Table 1: Photophysical Properties of Substituted Quinoline-Phenol Schiff Base Derivatives in Chloroform (Data derived from analogous systems to illustrate structure-property principles) beilstein-journals.orgnih.gov
| Compound ID | R (at position 2) | R¹ (on Phenol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| 1 | Phenyl | H | 375 | 458 | 83 | 0.32 |
| 2 | Phenyl | 5-OCH₃ | 388 | 469 | 81 | 0.58 |
| 3 | Phenyl | 5-N(Et)₂ | 445 | 504 | 59 | 0.80 |
| 4 | 4-NO₂C₆H₄ | H | 377 | 462 | 85 | 0.12 |
As shown in the table, introducing a strong electron-donating diethylamino group (Compound 3) causes a significant red-shift in both absorption and emission and results in a very high quantum yield. Conversely, an electron-withdrawing nitro group on the phenyl ring (Compound 4) decreases the quantum yield. These trends suggest that similar modifications to the this compound scaffold would allow for precise tuning of its optical properties.
Conformational and Supramolecular Assembly in Derivatives
The three-dimensional structure and intermolecular interactions of this compound derivatives are crucial for their application in materials science. The planarity of the fused ring system and the rotational freedom of the phenyl substituent are key conformational features.
X-ray crystallography on related molecules provides insight into these features. For example, in a 2-(2-hydroxyphenyl)quinoline derivative, the quinoline and phenol (B47542) moieties are nearly coplanar, with a small dihedral angle between them, indicating significant electron delocalization. nih.gov However, other substituents, like a sulfonamide group, can be twisted significantly out of the plane of the quinoline ring. nih.gov In the case of this compound, the dihedral angle between the pyrazoloquinoline system and the C2-phenyl ring will influence the degree of π-conjugation and, consequently, its electronic and photophysical properties. In a similar crystal structure of a quinoline-pyrazoline derivative, the dihedral angle between the quinoline ring and an attached phenyl group was found to be 18.1°. beilstein-journals.orgnih.gov
The assembly of these molecules in the solid state is governed by non-covalent interactions. Intramolecular hydrogen bonds, such as between a hydroxyl group and a nitrogen atom of the quinoline ring, can stabilize the molecular conformation. nih.gov Intermolecular interactions like N–H···O hydrogen bonds, C–H···π interactions, and π–π stacking are critical in dictating the crystal packing. nih.gov π–π stacking interactions, in particular, where the planar aromatic systems stack on top of each other, are common and can lead to the formation of supramolecular assemblies like ribbons or columns. nih.gov The ability of certain quinoline derivatives to self-assemble into organogels further highlights the importance of these directed intermolecular forces. rsc.orgrsc.org
Applications in Functional Materials and Chemical Sensing
Development as Fluorophores and Luminescent Materials
The pyrazolo[1,5-a]quinoline (B13874262) scaffold is inherently fluorescent, a characteristic that forms the basis of its application in luminescent materials. Quinoline (B57606) itself is known for high electroluminescence efficiency, and when fused with other heterocyclic systems like pyrazole (B372694), it can form highly efficient fluorophores. nih.gov The photophysical properties, such as absorption and emission wavelengths, can be tuned by strategic placement of various functional groups on the fused ring system. nih.govnih.gov This tunability is crucial for designing materials with specific colors for display and lighting applications.
For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that introducing electron-donating groups at specific positions on the fused ring system enhances both absorption and emission intensities. nih.govrsc.org This principle of tuning photophysical properties through chemical modification is broadly applicable across the pyrazolo-fused heterocyclic family, including pyrazoloquinolines.
A significant challenge in the field of organic electronics is "aggregation-caused quenching" (ACQ), where fluorescent molecules lose their emission intensity in the solid state. However, certain pyrazolo-fused heterocycles have demonstrated strong emission even in the solid phase, making them promising candidates for solid-state emitters. For example, a study on pyrazolo[1,5-a]pyrimidine derivatives revealed that those bearing simple aryl groups could achieve solid-state quantum yields ranging from 0.18 to 0.63. rsc.org This suggests that with appropriate structural design, such as the introduction of bulky substituents to control intermolecular packing, derivatives of 2-phenylpyrazolo[1,5-a]quinoline could also function as efficient solid-state emitters, which are essential for applications like organic light-emitting diodes (OLEDs).
The electroluminescent properties of pyrazoloquinoline derivatives make them highly suitable for use in optical devices, particularly OLEDs. nih.gov Research on various 1H-pyrazolo[3,4-b]quinoline derivatives has demonstrated their potential as the active layer in OLEDs. nih.gov In these devices, the pyrazoloquinoline layer is responsible for emitting light when an electric current is applied.
Single-layer OLEDs fabricated using pyrazoloquinoline derivatives have been shown to emit light, and their performance characteristics, such as turn-on voltage and brightness, have been studied. nih.gov The ability to modify the quinoline structure allows for the emission color to be tuned across the visible spectrum, which is a critical requirement for developing full-color displays. nih.gov
Table 1: Photophysical Properties of Selected Luminescent Pyrazolo-Fused Derivatives
| Compound Family | Substituent Effects | Emission Range | Quantum Yield (ΦF) | Key Application |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Electron-donating groups enhance emission | Tunable (e.g., 340-440 nm absorption) | Up to 0.97 in solution | Fluorophores, Solid-State Emitters |
| 1H-Pyrazolo[3,4-b]quinolines | Modification of quinoline changes spectrum | Blue to other visible regions | High electroluminescence efficiency | OLEDs |
| Pyrazolo[1,5-a]pyridines | High fluorescence quantum yields | - | Up to 0.64 | pH Probes |
Prospects in Organic Semiconductors
Heterocyclic compounds, including quinoline derivatives, are a cornerstone in the development of organic semiconductors. nih.gov These materials are valued for their tunable electronic properties, mechanical flexibility, and lower processing costs compared to traditional inorganic semiconductors. The pyrazolo[1,5-a]quinoline framework, with its extended π-conjugated system, is a candidate for such applications. By modifying the molecular structure, it is possible to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the material's charge-transport properties (whether it behaves as a p-type or n-type semiconductor). While specific studies on this compound as a primary semiconductor are emerging, the broader class of pyrazoloquinolines is recognized for its potential in optoelectronic applications, which inherently relies on semiconducting behavior. nih.gov
Utility in Host-Guest Chemistry
Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. The specific and selective interactions required for this phenomenon are often driven by non-covalent forces. The planar, aromatic structure of pyrazoloquinolines makes them suitable candidates for interactions with biological macromolecules like DNA.
A study on the closely related compound 2-phenylpyrazolo[1,5-c]quinazoline (B1250111) demonstrated its ability to bind to DNA. nih.gov The investigation, using various spectroscopic techniques, revealed that the molecule interacts with DNA primarily through hydrophobic forces and binds within the minor groove. nih.gov It showed a preference for interacting with adenine (B156593) and thymine (B56734) base pairs without causing significant conformational changes to the DNA structure. nih.gov Such studies on related scaffolds suggest that this compound could also possess DNA-binding capabilities, a key aspect of host-guest chemistry with significant implications for pharmaceutical development. nih.govnih.gov
Potential as Liquid Crystalline Materials
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases, known as mesogens, typically possess anisotropic shapes, such as rod-like or disk-like structures. The synthesis of novel heterocyclic compounds is a fertile area of research for discovering new liquid crystalline materials. The rigid, planar core of the pyrazoloquinoline system can be functionalized with flexible alkyl chains to induce liquid crystalline behavior. While direct studies on this compound are limited, research into other N-heterocycles like isoxazoles and pyrazoles has successfully led to the creation of new liquid crystalline compounds, indicating a promising avenue for the pyrazoloquinoline scaffold as well.
Chemosensor Development for Specific Analytes
Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a change in their fluorescence properties, such as intensity or color. The inherent fluorescence of the pyrazolo[1,5-a]quinoline core makes it an excellent platform for developing such sensors. By incorporating specific binding sites for analytes into the molecular structure, highly selective and sensitive sensors can be designed.
The broader family of pyrazolo-fused heterocycles has shown significant promise in this area. For example, a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) has been developed as a "turn-on" fluorescent probe for detecting lipophilic environments, which was then used to visualize lipid droplets in living cells. rsc.org This demonstrates the potential of using these scaffolds to probe biological systems. Furthermore, related pyrazolo[1,5-a]pyrimidine structures have been engineered to detect toxic cyanide anions and water in organic solvents, showcasing their versatility. The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), which can be modulated by the presence of the target analyte, leading to a detectable optical response.
Future Research Directions and Overarching Challenges
Innovations in Environmentally Benign Synthetic Methodologies
A significant challenge in heterocyclic chemistry is the development of synthesis protocols that are both efficient and environmentally responsible. For 2-Phenylpyrazolo[1,5-a]quinoline and its derivatives, future research will be crucial in moving away from traditional methods that may rely on harsh reagents, toxic solvents, or energy-intensive conditions.
Key areas for innovation include:
Catalyst Development: The use of inexpensive and non-toxic transition metal catalysts, such as iron, has shown promise in the synthesis of related quinoline (B57606) structures through cross-dehydrogenative coupling reactions. nih.gov Future work could adapt these iron-catalyzed [4+2] annulation strategies for the construction of the pyrazolo[1,5-a]quinoline (B13874262) core, significantly reducing reliance on precious metal catalysts.
Mechanochemistry: Solvent-free or low-solvent methods like mechanochemical synthesis, utilizing techniques such as manual grinding or vortex mixing, offer a powerful green alternative. researchgate.net This approach has been successfully applied to the synthesis of 2-phenylimidazo[1,2-a]pyridine, demonstrating its potential for creating heterocyclic compounds with high atom economy and energy efficiency. researchgate.net Exploring mechanochemical routes to this compound could lead to safer and more sustainable production.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scaling up. Applying flow chemistry to key cyclization or coupling steps in the synthesis of this scaffold could enhance yield and purity while minimizing waste.
Bio-inspired Synthesis: While a long-term goal, exploring biocatalytic or bio-inspired synthetic pathways could provide the ultimate in green chemistry, operating under mild, aqueous conditions.
Exploration of Novel Photophysical Phenomena and Advanced Optical Properties
The rigid, planar, and π-conjugated structure of this compound makes it an intriguing candidate for advanced optical applications. Research on analogous heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and various quinazoline (B50416) derivatives, has revealed a rich landscape of photophysical behaviors that could be engineered into the this compound framework. rsc.orgnih.govrsc.org
Future explorations should focus on:
Tuning Emission Spectra: The donor-acceptor design principle is a classic method for creating novel fluorophores. rsc.orgresearchgate.net By systematically introducing electron-donating and electron-withdrawing groups onto both the phenyl and the pyrazoloquinoline moieties, researchers could precisely tune the emission wavelength across the visible spectrum. Studies on related quinazolines show that various amino donors can shift emissions from blue to orange-red. rsc.orgresearchgate.net
Enhancing Quantum Yield: The photoluminescence quantum yield (QY) is a critical parameter for optical materials. For similar pyrazolo[1,5-a]pyrimidines, the introduction of electron-donating groups has been shown to dramatically increase the QY, in some cases up to 0.97. rsc.org A systematic structure-property relationship study is needed to identify substituents that minimize non-radiative decay pathways and maximize the fluorescence efficiency of this compound derivatives.
Aggregation-Induced Emission (AIE): Many traditional fluorophores suffer from quenching in the solid state. The development of AIE-active materials, which are highly emissive in the aggregated or solid state, is a major goal. Investigating how substitutions on the this compound scaffold can induce AIE or solid-state emission is a promising avenue, as seen in related quinazoline-based fluorophores. rsc.org
Mechanochromism: The ability of a material to change its fluorescence color in response to mechanical stimuli (e.g., grinding or pressure) is a fascinating and useful property. Certain quinazoline fluorophores have demonstrated mechanochromic behavior, suggesting that the this compound core could be a suitable platform for developing new mechanosensors. rsc.orgresearchgate.net
Table 1: Photophysical Properties of Related Heterocyclic Fluorophores This table presents data for compounds structurally related to this compound to illustrate potential research directions.
Integration into Emerging Functional Material Architectures
The ultimate goal of developing novel functional molecules is their incorporation into devices and advanced materials. The promising optical properties and inherent stability of the pyrazoloquinoline core suggest its suitability for several emerging technologies.
Future research should target the integration of this compound derivatives into:
Organic Light-Emitting Diodes (OLEDs): Quinazoline and triazole-based compounds have been successfully used as active layers in blue OLEDs. nih.govrsc.orgresearchgate.net The tunable emission and potential for high quantum yields make this compound derivatives prime candidates for new emitter materials. Research could focus on designing derivatives with appropriate energy levels to function as blue, green, or even host materials in phosphorescent OLEDs.
Chemosensors: The electron-rich nitrogen atoms and the extended π-system of the scaffold could interact selectively with specific ions or molecules. This interaction can lead to a detectable change in the fluorescence signal (turn-on or turn-off). This principle has been applied to create a nih.govnih.govrsc.orgtriazolo[5,1-b]quinazoline probe for Fe³⁺ ions. nih.gov Future work could explore the sensing capabilities of this compound for environmental pollutants, metal ions, or biologically relevant analytes.
Bioimaging: Fluorophores with good cell permeability, low cytotoxicity, and bright emission are valuable tools for biological imaging. The potential for high quantum yields and tunable emissions makes this scaffold attractive for developing new cellular probes, although this would require extensive biological evaluation.
Organic Photovoltaics (OPVs): The donor-acceptor characteristics that can be engineered into the molecule make it a potential component in organic solar cells, either as part of the primary donor or acceptor material or as an interfacial layer modifier.
Refinement of Computational Approaches for Rational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts. rsc.orgnih.govarabjchem.org For this compound, refining these computational approaches will be key to accelerating the discovery of new derivatives with targeted functionalities.
Overarching challenges and future directions include:
Accurate Prediction of Photophysical Properties: While TD-DFT is effective for predicting absorption spectra, accurately calculating emission wavelengths and quantum yields, especially in the solid state, remains challenging. rsc.orgrsc.org Future work will involve benchmarking and developing more advanced computational methods that can better account for solvent effects, vibrational coupling, and intermolecular interactions in the solid state.
Modeling Structure-Property Relationships: Computational studies can be used to build large virtual libraries of this compound derivatives. By calculating key quantum-molecular descriptors (e.g., HOMO/LUMO energies, charge distribution, dipole moments), researchers can establish robust quantitative structure-property relationships (QSPRs). arabjchem.org These models can then be used to pre-screen candidates and prioritize the synthesis of those most likely to exhibit desired properties.
Understanding Reaction Mechanisms: DFT calculations can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and develop new, more efficient pathways. researchgate.net This can be particularly useful in designing novel catalytic cycles for the environmentally benign synthesis of the pyrazolo[1,5-a]quinoline core.
Simulating Material Performance: For applications like OLEDs, multi-scale modeling approaches will be necessary. These models would bridge the gap from the properties of a single molecule to the bulk properties of a thin film and, ultimately, to the performance characteristics of a complete device.
Table 2: Key Computational Descriptors from DFT Studies on Related Heterocycles This table highlights typical parameters calculated via DFT that are crucial for the rational design of new functional molecules.
Q & A
Basic Research Questions
Q. What multi-component reaction strategies are effective for synthesizing 2-Phenylpyrazolo[1,5-a]quinoline derivatives?
- Methodology : Utilize a one-pot approach with DMSO as a solvent, iodine/ascorbic acid catalysis, and aryl sulfenylation followed by benzannulation. For example, coupling pyrazole amine derivatives with phenylacetylene under aerobic conditions yields thioether-functionalized pyrazolo[1,5-a]quinolines. Triethylamine in ethanol can also facilitate multi-component reactions involving aldehydes and cyclohexan-1,3-dione to form tetrahydro-pyrazoloquinazolinones .
- Key Data : Yields range from 65–85% depending on substituents. HRMS and NMR confirm structural integrity (e.g., [M + H]+ peaks at m/z 254.1039 ).
Q. How can analytical techniques validate the purity and structure of this compound derivatives?
- Protocol :
- Elemental Analysis : Compare calculated vs. experimental C, H, N values (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45% ).
- HRMS/ESI : Confirm molecular ions (e.g., m/z 254.1042 [M + H]+ ).
- X-ray Diffraction : Resolve crystal structures of thioether derivatives to verify regioselectivity .
Q. What safety protocols are critical when handling this compound analogs?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin contact.
- Conduct reactions in fume hoods or gloveboxes for volatile/toxic intermediates (e.g., iodine catalysts ).
- Dispose of waste via certified biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How do substituents at positions 4 and 5 of the pyrazoloquinoline scaffold modulate biological activity?
- SAR Analysis :
- Position 5 : N,N-dipropylaminocarbonyl groups enhance central benzodiazepine receptor (CBR) affinity (K < 1 nM). Lipophilic groups (e.g., phenyl, tert-butoxycarbonyl) improve membrane permeability but may reduce selectivity .
- Position 4 : Electron-withdrawing substituents (e.g., Cl, F) increase metabolic stability by reducing aldehyde oxidase-mediated degradation .
Q. What strategies improve the metabolic stability of this compound-based kinase inhibitors?
- Approach :
- Replace metabolically labile methoxy groups with halogens (e.g., Cl) to block oxidation.
- Use deuterium labeling at vulnerable positions (e.g., methyl groups) to slow CYP450-mediated degradation .
Q. How can density-functional theory (DFT) optimize the electronic properties of this compound derivatives?
- Computational Workflow :
- Calculate HOMO/LUMO gaps using the Colle-Salvetti correlation-energy formula to predict redox behavior.
- Model substituent effects on charge distribution (e.g., electron-donating groups lower LUMO energy, enhancing electrophilic reactivity ).
Q. How can researchers resolve contradictory data in structure-activity or synthetic yield studies?
- Methods :
- Statistical Validation : Use ANOVA to compare biological replicates (e.g., p < 0.05 threshold ).
- Control Experiments : Test radical trapping agents (e.g., TEMPO) to confirm reaction mechanisms in one-pot syntheses .
- Crystallographic Analysis : Resolve ambiguous regiochemistry in multi-component products (e.g., thioether vs. sulfone derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
